6-Oxodecanoic acid
Overview
Description
6-Oxodecanoic acid is an organic compound with the molecular formula C10H18O3. It is a keto acid, characterized by the presence of both a ketone group (C=O) and a carboxylic acid group (COOH) in its structure.
Mechanism of Action
Target of Action
6-Oxodecanoic acid, a medium-chain fatty acid (MCFA), primarily targets U87MG glioblastoma cells . These cells are a type of brain tumor cell line, and the compound’s interaction with them can lead to significant metabolic changes .
Mode of Action
It is known that mcfas like this compound can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation . This suggests that this compound may interact with its targets by entering the cells and undergoing metabolic processes.
Biochemical Pathways
This compound influences several biochemical pathways. In U87MG glioblastoma cells, the addition of this compound has been shown to affect the citric acid cycle , Warburg effect , glutamine/glutamate metabolism , and ketone body metabolism . Notably, while octanoic acid (another MCFA) affects mitochondrial metabolism resulting in increased ketone body production, this compound mainly influences cytosolic pathways by stimulating fatty acid synthesis .
Pharmacokinetics
It is known that mcfas like this compound can directly enter the portal vein from the intestinal tract as free acids . This suggests that this compound may have good bioavailability due to its ability to bypass the lymphatic system and directly enter the bloodstream.
Result of Action
The result of this compound’s action is a significant change in the metabolism of U87MG glioblastoma cells . Specifically, the compound stimulates fatty acid synthesis in these cells
Biochemical Analysis
Biochemical Properties
6-Oxodecanoic acid plays a significant role in biochemical reactions, particularly in fatty acid metabolism. It interacts with several enzymes, including acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids. This interaction involves the removal of hydrogen atoms from the fatty acid, resulting in the formation of a double bond. Additionally, this compound can undergo further oxidation by enzymes such as 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase, leading to the production of acetyl-CoA, a crucial molecule in energy production .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, this compound can enhance the expression of genes involved in fatty acid oxidation and energy production. Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites, such as acetyl-CoA and NADH, which are essential for ATP production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and nuclear receptors. At the molecular level, this compound binds to the active sites of enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenase and 3-hydroxyacyl-CoA dehydrogenase . This binding facilitates the catalytic conversion of this compound into intermediate metabolites, ultimately leading to the production of acetyl-CoA. Additionally, this compound can activate PPARs by binding to their ligand-binding domains, resulting in the transcriptional activation of target genes involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under normal conditions but can undergo degradation at high temperatures . Over time, the stability of this compound can influence its long-term effects on cellular function. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and the activation of stress response pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to enhance fatty acid oxidation and improve energy metabolism. At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the accumulation of reactive oxygen species and the disruption of cellular homeostasis. Therefore, it is crucial to determine the optimal dosage of this compound to achieve its beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including β-oxidation and the citric acid cycle. In the β-oxidation pathway, this compound is converted into acetyl-CoA through a series of enzymatic reactions . This acetyl-CoA can then enter the citric acid cycle, where it is further oxidized to produce ATP, NADH, and FADH2 . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in these pathways, such as acyl-CoA dehydrogenase and citrate synthase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In cells, this compound can be transported across the mitochondrial membrane by carnitine palmitoyltransferase (CPT) systems . Once inside the mitochondria, it can undergo β-oxidation to produce acetyl-CoA. Additionally, this compound can bind to fatty acid-binding proteins (FABPs), which facilitate its transport within the cytoplasm and its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it undergoes β-oxidation . It can also be found in other cellular compartments, such as the cytoplasm and peroxisomes, depending on its metabolic state and the presence of specific targeting signals . The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Oxodecanoic acid can be synthesized through various methods. One common approach involves the hydrolysis of methyl 6-oxodecanoate. This process typically involves treating methyl 6-oxodecanoate with a potassium hydroxide solution at room temperature overnight . Another method includes the oxidation of γ-decalactone using potassium superoxide in the presence of tetraethylammonium bromide and dimethylformamide . Electrochemical oxidation of γ-decalactone on a nickel-oxide electrode under basic conditions is also a viable method .
Industrial Production Methods: Industrial production of this compound often involves the use of household bleach (sodium hypochlorite) to cleave the lactone ring of γ-decalactone and oxidize the intermediate hydroxyacids . This method is advantageous due to its simplicity and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: 6-Oxodecanoic acid undergoes several types of chemical reactions, including:
Decarboxylation: Under acidic or basic conditions, the carboxylic acid group can lose carbon dioxide, forming a ketone with nine carbons.
Oxidation: The ketone group can be further oxidized to a carboxylic acid group using strong oxidizing agents.
Aldol Condensation: The ketone group can participate in aldol condensation reactions with other carbonyl compounds under basic conditions to form more complex molecules.
Common Reagents and Conditions:
Decarboxylation: Acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Aldol Condensation: Basic conditions, often using sodium hydroxide or potassium hydroxide.
Major Products:
Decarboxylation: Formation of a nine-carbon ketone.
Oxidation: Formation of a dicarboxylic acid.
Aldol Condensation: Formation of β-hydroxy ketones or α,β-unsaturated ketones.
Scientific Research Applications
6-Oxodecanoic acid has several scientific research applications:
Comparison with Similar Compounds
4-Oxooctanoic Acid: Another keto acid with a similar structure but with an eight-carbon chain.
Decanoic Acid: A saturated fatty acid without the ketone group.
γ-Decalactone: A precursor used in the synthesis of 6-oxodecanoic acid.
Uniqueness: this compound is unique due to the presence of both a ketone and a carboxylic acid group in its structure. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
6-oxodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBQEMISDOEBJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961687 | |
Record name | 6-Oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-60-9 | |
Record name | 6-Oxodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4144-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the conversion of 6-oxodecanoic acid to 6-oxodecanal?
A1: The reduction of carboxylic acids to their corresponding aldehydes is a fundamental transformation in organic synthesis. The described reaction specifically focuses on converting this compound to 6-oxodecanal. Aldehydes are versatile intermediates in the synthesis of various complex molecules, including pharmaceuticals and natural products. []
Q2: What are the key reagents and conditions used in this specific chemical transformation?
A2: The research paper describes using N,N-dimethylformamide (DMF) and this compound as starting materials. [] While the specific reaction conditions are not fully outlined, the paper highlights the use of oxalyl chloride as a key reagent in this transformation. Oxalyl chloride is commonly employed to convert carboxylic acids to their corresponding acyl chlorides, which are more reactive intermediates. []
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